N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic organic compound characterized by the presence of a benzyl group, a fluorophenyl-substituted oxazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-4-fluorophenyl ketone, with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with benzylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydrooxazole derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluorophenyl group and the oxazole ring suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the oxazole ring are likely to play key roles in binding to these targets, while the sulfanylacetamide moiety may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{[5-(3-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
- N-benzyl-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
- N-benzyl-2-{[5-(4-methylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Uniqueness
N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-8-6-14(7-9-15)16-11-21-18(23-16)24-12-17(22)20-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGJQBBWYMGHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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